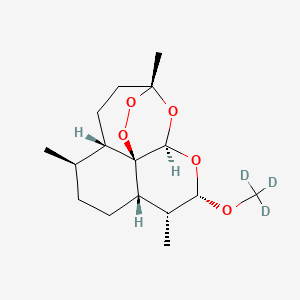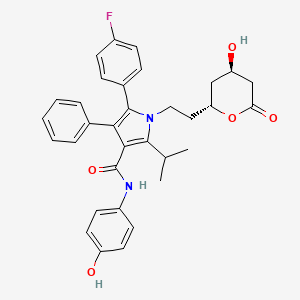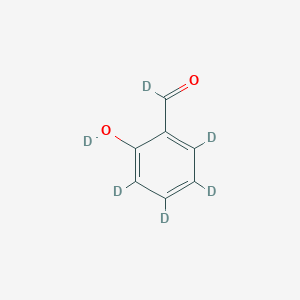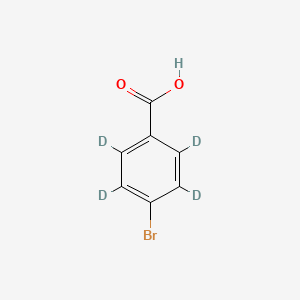
Fapyguanine-13C-15N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fapyguanine-13C-15N3 is a labeled derivative of Fapyguanine, a formamidopyrimidine derivative of guanine. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The isotopic labeling allows for detailed studies of molecular interactions and transformations using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Fapyguanine-13C-15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine structure. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of guanine derivatives. One common method involves the use of 13C-labeled formamide and 15N-labeled ammonia in the synthesis process. The reaction conditions typically involve controlled temperatures and pH levels to ensure the incorporation of the isotopes into the desired positions on the guanine molecule .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques that ensure high purity and yield. This often involves the use of specialized reactors and purification systems to isolate the labeled compound from other reaction by-products. The use of stable isotope-enriched starting materials is crucial for achieving the desired labeling efficiency and isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
Fapyguanine-13C-15N3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior under different conditions and for understanding its interactions with other molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be carried out under neutral or slightly basic conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may lead to the formation of oxidized guanine derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the incorporation of various functional groups into the guanine structure .
Wissenschaftliche Forschungsanwendungen
Fapyguanine-13C-15N3 has a wide range of scientific research applications, including:
Chemistry: Used in NMR and MS studies to investigate molecular structures and interactions.
Biology: Employed in studies of DNA damage and repair mechanisms.
Medicine: Utilized in research on carcinogenesis and mutagenesis.
Industry: Applied in the development of new diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of Fapyguanine-13C-15N3 involves its incorporation into DNA, where it can form adducts with DNA bases. These adducts can lead to mutations and DNA damage, which are critical factors in the study of carcinogenesis and mutagenesis. The molecular targets of this compound include DNA polymerases and repair enzymes, which recognize and process the DNA lesions formed by the compound .
Vergleich Mit ähnlichen Verbindungen
Fapyguanine-13C-15N3 can be compared with other labeled guanine derivatives, such as:
[1,NH2-15N2]-Guanosine: Another labeled guanine derivative used in NMR studies to investigate molecular interactions.
[2-13C-1,7,NH2-15N3]-2′-Deoxyguanosine: A labeled nucleoside used in DNA and RNA research to study the effects of isotopic labeling on nucleic acid structures.
The uniqueness of this compound lies in its specific labeling pattern, which allows for detailed studies of its chemical and biological properties. The incorporation of both carbon-13 and nitrogen-15 isotopes provides a comprehensive understanding of the compound’s behavior in various research applications.
Eigenschaften
CAS-Nummer |
202406-91-5 |
|---|---|
Molekularformel |
C413CH7N215N3O2 |
Molekulargewicht |
173.11 |
Aussehen |
White Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2,6-diamino-4-hydroxy-5-formamidopyrimidine-13C-15N3; |
Tag |
Guanine Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B602564.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)
![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)





